molecular formula C17H23NO3 B8372780 [1-(4-Acetyl-phenyl)-piperidin-4-yl]-acetic acid ethyl ester

[1-(4-Acetyl-phenyl)-piperidin-4-yl]-acetic acid ethyl ester

Cat. No. B8372780
M. Wt: 289.4 g/mol
InChI Key: MEPCCYGZRLBQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912208B2

Procedure details

A microwave vial was charged with 4′-fluoroacetophenone (1.2 Ml, 10.4 mmol, 1.0 equiv) and 2-(piperidin-4-yl)-acetic acid ethyl ester (3.5 g, 20.7 mmol, 2.0 equiv) in 20 Ml DMSO. The homogeneous reaction was heated to 150° C. for 20 min. The cooled reaction was then diluted with ether and washed sequentially with saturated ammonium chloride, water, and brine. The organic extracts were then dried over sodium sulphate, filtered, and concentrated in vacuo. Purification by flash chromatography (10-40% EtOAc in hexanes) afforded the title compound: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.32 (t, J=7.07 Hz, 3 H) 1.47 (d, J=12.13 Hz, 2 H) 1.62 (br.s., 1 H) 1.90 (d, J=12.63 Hz, 2 H) 2.04-2.15 (m, J=11.18, 11.18, 7.45, 7.45, 3.79, 3.66 Hz, 1 H) 2.33 (d,J=7.07 Hz, 2 H) 2.57 (s, 3 H) 2.97 (td, J=12.57, 2.15 Hz, 2 H) 3.93 (d, J=12.88 Hz, 2 H) 4.20 (q, J=7.07 Hz, 2H) 6.96 (d, J=6.82 Hz, 2 H) 7.92 (d, J=9.09 Hz, 2 H); (M+H)+ 290.1.
Quantity
10.4 mmol
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[CH2:11]([O:13][C:14](=[O:22])[CH2:15][CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)[CH3:12].CS(C)=O>CCOCC>[CH2:11]([O:13][C:14](=[O:22])[CH2:15][CH:16]1[CH2:21][CH2:20][N:19]([C:2]2[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=2)[CH2:18][CH2:17]1)[CH3:12]

Inputs

Step One
Name
Quantity
10.4 mmol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C)=O
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)OC(CC1CCNCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The homogeneous reaction
CUSTOM
Type
CUSTOM
Details
The cooled reaction
WASH
Type
WASH
Details
washed sequentially with saturated ammonium chloride, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were then dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (10-40% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1CCN(CC1)C1=CC=C(C=C1)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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